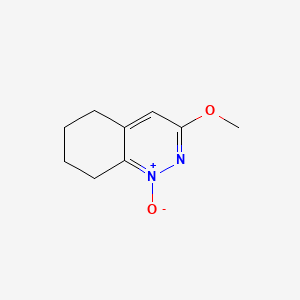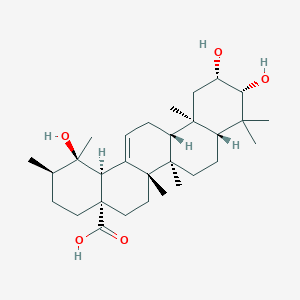
Torososide A
Übersicht
Beschreibung
Torososide A is a naturally occurring compound classified as a saponin. It is primarily found in the leaves of the plant Cassia torosa. This compound is known for its unique chemical structure and significant biological activities. This compound is characterized by its orange powder appearance and has a molecular formula of C38H32O15 with a molecular weight of 728.66 .
Wirkmechanismus
Target of Action
Torososide A, a novel bianthraquinone glucoside, is isolated from the leaves of Cassia torosa Its close relative, torososide b, is known to exhibit an inhibitory effect towards the release of leucotrienes . Leukotrienes are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
Torososide b, a similar compound, has been found to have the highest binding affinity with papain-like protease (plpro) and 3c-like protease (3clpro), which are key enzymes in certain viral replications . This suggests that this compound might interact with its targets in a similar manner, potentially inhibiting key enzymes and thus affecting the biological processes they are involved in.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . Future research should focus on understanding the pharmacokinetic properties of this compound to predict its potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of this compound. Furthermore, the biological environment within the body, including the presence of other molecules and the state of the immune system, can also impact the efficacy of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Torososide A is typically isolated from natural sources rather than synthesized chemically due to its complex structure. The isolation process involves several steps:
Extraction: The leaves of Cassia torosa are subjected to solvent extraction using organic solvents like ethanol or methanol.
Solvent Partitioning: The crude extract is then partitioned between water and organic solvents such as chloroform or ethyl acetate to separate the saponins.
Chromatographic Purification: The extract is further purified using chromatographic techniques like silica gel column chromatography
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract the compound from plant material.
High-Performance Liquid Chromatography (HPLC): Employed for the final purification to achieve high purity levels required for commercial use
Analyse Chemischer Reaktionen
Types of Reactions: Torososide A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo glycosylation reactions to form different glycosides
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Glycosyl donors like trichloroacetimidate in the presence of a catalyst
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various glycosides
Wissenschaftliche Forschungsanwendungen
Torososide A has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of saponins and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and its interaction with other biological molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Vergleich Mit ähnlichen Verbindungen
Torososide A is unique among saponins due to its specific structure and biological activities. Similar compounds include:
Floribundone 1: Another saponin with a similar glycoside structure.
Protohypericin: A compound with similar anti-inflammatory properties.
Hypericin: Known for its anti-viral and anti-cancer activities.
Sennosides: A group of compounds with laxative properties
This compound stands out due to its specific glycosylation pattern and its potent biological activities, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
1,8-dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O15/c1-12-5-14-23(17(40)7-12)33(45)25-16(30(14)42)9-19(50-3)27(35(25)47)26-20(51-4)10-21(52-38-37(49)36(48)32(44)22(11-39)53-38)28-29(26)31(43)15-6-13(2)8-18(41)24(15)34(28)46/h5-10,22,32,36-41,44,47-49H,11H2,1-4H3/t22-,32-,36+,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVMNQWWYXIURB-HFMXYEJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)
![(2-chloro-6-fluorophenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/new.no-structure.jpg)

![11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1179341.png)

![(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B1179345.png)
![4-[(4E)-3-Cyano-4-{(3E)-4-[5-(dimethylamino)-2-furyl]-1-methoxy-1-oxo-3-buten-2-ylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1179349.png)
